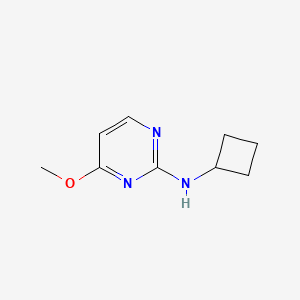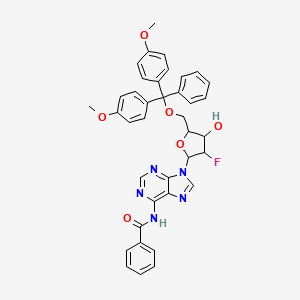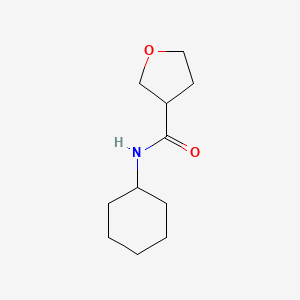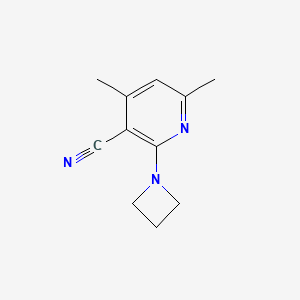
N-cyclobutyl-4-methoxypyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-4-methoxypyrimidin-2-amine is a compound belonging to the class of aminopyrimidines. This compound is characterized by a pyrimidine ring substituted with a methoxy group at the 4-position and a cyclobutyl group at the N-position. Aminopyrimidines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-4-methoxypyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Cyclobutyl Substitution: The cyclobutyl group can be introduced through an alkylation reaction using cyclobutyl halide and a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-cyclobutyl-4-methoxypyrimidin-2-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-cyclobutylpyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Cyclobutylamine: Contains a cyclobutyl group but lacks the pyrimidine ring.
2-Amino-4-chloro-6-methoxypyrimidine: Similar pyrimidine structure with different substituents.
Uniqueness: N-cyclobutyl-4-methoxypyrimidin-2-amine is unique due to its specific combination of a cyclobutyl group and a methoxy-substituted pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-cyclobutyl-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C9H13N3O/c1-13-8-5-6-10-9(12-8)11-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
OPPPQJYMOYFFSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12228361.png)
![N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentanamine](/img/structure/B12228376.png)
![3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12228384.png)
![5-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-2-methylpyridin-3-amine](/img/structure/B12228385.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-ethylpyrimidine-4-carboxamide](/img/structure/B12228391.png)

![Benzamide, N-[2-(6-benzo[b]thien-3-yl-5-methoxy-2-pyridinyl)-2-oxoethyl]-3,4-dimethoxy-](/img/structure/B12228401.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12228406.png)

![4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12228422.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12228427.png)

![N-[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12228432.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12228437.png)
